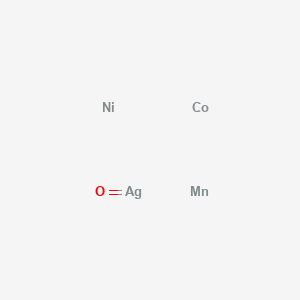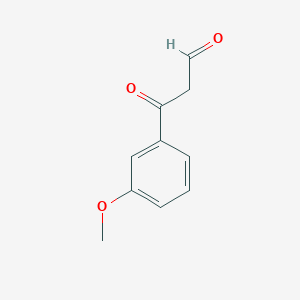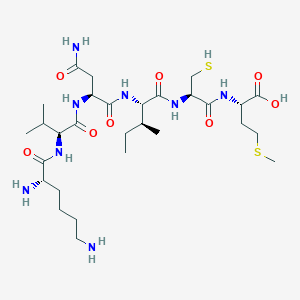
Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)- is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in the production of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidine derivatives typically involves the cyclization of amino alcohols with aldehydes or ketones. For the specific compound , the synthesis might involve the following steps:
Starting Materials: 3,4-dimethylphenylamine, 4-methylbenzaldehyde, and phenylacetaldehyde.
Cyclization Reaction: The amino group of 3,4-dimethylphenylamine reacts with the carbonyl group of 4-methylbenzaldehyde to form an imine intermediate.
Formation of Oxazolidine Ring: The imine intermediate undergoes intramolecular cyclization with phenylacetaldehyde to form the oxazolidine ring.
Industrial Production Methods
Industrial production of oxazolidine derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Oxazolidine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of oxazolidines can lead to the formation of oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines.
科学的研究の応用
Oxazolidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as chiral auxiliaries and ligands in asymmetric synthesis.
Biology: Studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Investigated for their antimicrobial and anticancer properties.
Industry: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of oxazolidine derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, and nucleic acids. The interaction can lead to inhibition or activation of biological pathways, resulting in various therapeutic effects.
類似化合物との比較
Similar Compounds
Oxazolidinones: Structurally similar but contain a carbonyl group.
Amino Alcohols: Can be derived from the reduction of oxazolidines.
Imidazolidines: Five-membered rings containing nitrogen but with different substitution patterns.
Uniqueness
The compound “Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-” is unique due to its specific chiral centers and substitution pattern, which can result in distinct chemical and biological properties compared to other oxazolidine derivatives.
特性
CAS番号 |
653600-78-3 |
|---|---|
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC名 |
(2S,4S,5R)-3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H21NO/c1-13-9-11-16(12-10-13)18-19(3)14(2)17(20-18)15-7-5-4-6-8-15/h4-12,14,17-18H,1-3H3/t14-,17-,18-/m0/s1 |
InChIキー |
PMCXNOIHCLVZPH-WBAXXEDZSA-N |
異性体SMILES |
C[C@H]1[C@H](O[C@H](N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
正規SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


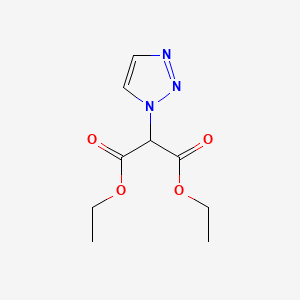
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
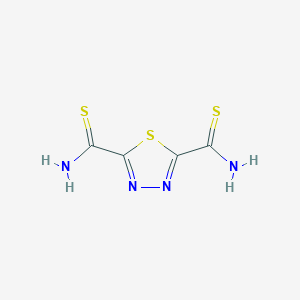
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
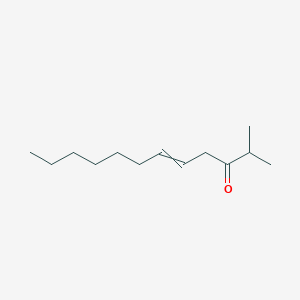
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)

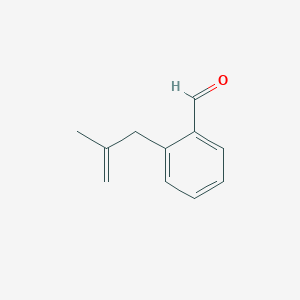
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
